molecular formula C9H10F3NO3S B14291256 Methanesulfonic acid, trifluoro-, 4-(dimethylamino)phenyl ester CAS No. 125213-42-5

Methanesulfonic acid, trifluoro-, 4-(dimethylamino)phenyl ester

Cat. No.: B14291256
CAS No.: 125213-42-5
M. Wt: 269.24 g/mol
InChI Key: NXTSEZCMRIJVPE-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, 4-(dimethylamino)phenyl ester is an organic compound that belongs to the class of sulfonic acid esters This compound is characterized by the presence of a trifluoromethanesulfonyl group attached to a 4-(dimethylamino)phenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, trifluoro-, 4-(dimethylamino)phenyl ester typically involves the reaction of trifluoromethanesulfonic anhydride with 4-(dimethylamino)phenol. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the acidic by-products. The reaction can be represented as follows:

CF3SO2O2+C8H11NOHCF3SO2OC8H10N(CH3)2+H2O\text{CF}_3\text{SO}_2\text{O}_2 + \text{C}_8\text{H}_{11}\text{NOH} \rightarrow \text{CF}_3\text{SO}_2\text{O}\text{C}_8\text{H}_{10}\text{N(CH}_3)_2 + \text{H}_2\text{O} CF3​SO2​O2​+C8​H11​NOH→CF3​SO2​OC8​H10​N(CH3​)2​+H2​O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 4-(dimethylamino)phenyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The ester group can be substituted by nucleophiles, leading to the formation of new compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and methanesulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Acids/Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester bond yields 4-(dimethylamino)phenol and methanesulfonic acid.

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 4-(dimethylamino)phenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 4-(dimethylamino)phenyl ester involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethanesulfonyl group is known for its strong electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. The ester group can undergo hydrolysis, releasing the active phenol derivative that can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonic acid, 1,1,1-trifluoro-, 4-aminophenyl ester
  • Methanesulfonic acid, 1,1,1-trifluoro-, 2,4-bis(1,1-dimethylethyl)phenyl ester

Uniqueness

Methanesulfonic acid, trifluoro-, 4-(dimethylamino)phenyl ester is unique due to the presence of the dimethylamino group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can influence its reactivity and applications in various fields.

Properties

CAS No.

125213-42-5

Molecular Formula

C9H10F3NO3S

Molecular Weight

269.24 g/mol

IUPAC Name

[4-(dimethylamino)phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C9H10F3NO3S/c1-13(2)7-3-5-8(6-4-7)16-17(14,15)9(10,11)12/h3-6H,1-2H3

InChI Key

NXTSEZCMRIJVPE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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